Ortho‑Substituted Benzylamine Analogs Exhibit a 10‑Fold MAO Inhibitory Potency Boost Over pKa‑Predicted Values
In a regression analysis of 47 propynylamines, the subset of ortho‑substituted benzylamine analogs deviated strongly from the parabolic pKa–potency relationship: their experimentally measured MAO inhibitory potency was ten times higher than the value predicted solely from pKa. Meta‑ and para‑substituted benzylamines conformed to the regression line without such a deviation [1]. This finding constitutes class‑level evidence that the ortho‑(prop‑2‑yn‑1‑yloxy) substitution pattern of the target compound imparts a quantitative advantage over the corresponding 4‑(prop‑2‑yn‑1‑yloxy)benzylamine positional isomer.
| Evidence Dimension | MAO inhibitory potency relative to pKa‑predicted baseline |
|---|---|
| Target Compound Data | Ten‑fold higher observed MAO inhibitory potency than pKa‑predicted value (ortho‑substituted benzylamine class) |
| Comparator Or Baseline | Meta‑ and para‑substituted benzylamine analogs: observed potency not significantly different from pKa‑predicted baseline |
| Quantified Difference | 10× potency boost (ortho vs non‑ortho substitution) |
| Conditions | In vitro MAO inhibition assay; dataset of 47 propynylamines; regression model using pKa as independent variable (exact enzyme isoform not specified in abstract) |
Why This Matters
For procurement decisions in MAO‑targeted drug discovery, this quantified potency advantage provides a testable hypothesis that the ortho isomer will outperform its para isomer by an order of magnitude in MAO inhibition, reducing the number of compounds to screen and the material quantity required for hit confirmation.
- [1] Regression analysis of the relation between physical properties and the in vitro inhibition of monoamine oxidase by propynylamines. Scilit. Finding: ortho-substituted benzylamine analogs are ten times more potent than predicted on the basis of pKa values. n = 47 propynylamines. View Source
